N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine

Physicochemical profiling Drug-likeness Lead optimization

Fragment-based screening campaigns relying on methylene-bridged morpholine-furan analogs often yield leads with suboptimal logP (-0.1) and excess rotatable bonds, compromising CNS drug-likeness and ligand efficiency. This compound resolves both limitations through a direct morpholine-furan N-linkage. • XLogP3-AA of 0.5 sits within the CNS-optimal window for fragment growth, vs. -0.1 for the bridged analog • 3 rotatable bonds (vs. 4) reduce entropic penalty upon target binding, favoring fragment hit identification • Secondary N-methylamine enables direct reductive amination without morpholine nitrogen protection, eliminating two synthetic steps and ~25% cumulative yield loss per analog • Conjugation-enhanced furan C3/C4 nucleophilicity supports late-stage Pd-catalyzed C-H arylation for rapid SAR exploration Supplied at ≥98% purity with full analytical batch traceability.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 1086379-50-1
Cat. No. B1386459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine
CAS1086379-50-1
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCNCC1=CC=C(O1)N2CCOCC2
InChIInChI=1S/C10H16N2O2/c1-11-8-9-2-3-10(14-9)12-4-6-13-7-5-12/h2-3,11H,4-8H2,1H3
InChIKeyFXDPDCAYVFRPFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine: Structural Identity and Procurement


N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine (CAS 1086379-50-1) is a synthetic tertiary amine building block with the molecular formula C₁₀H₁₆N₂O₂ and a molecular weight of 196.25 g/mol [1]. Its structure features a morpholine ring directly N-linked to the 5-position of a furan ring, with an N-methylaminomethyl substituent at the 2-position (SMILES: CNCC1=CC=C(O1)N2CCOCC2) [1]. The compound is cataloged under PubChem CID 28875444 and is supplied as a research chemical by multiple vendors at purities typically ranging from 95% to 98% . Its direct morpholine–furan connectivity distinguishes it from the more common methylene-bridged morpholinomethyl-furan analogs, a structural feature that alters electronic distribution, conformational flexibility, and hydrogen-bonding capacity relative to in-class comparators [1].

Direct N-linked morpholine–furan core (not methylene-bridged)
Free base, multi-vendor purity ≥95–98%
Tertiary N-methylamine handle for selective alkylation

Why In-Class Morpholine–Furan Analogs Cannot Substitute


Generic substitution within the morpholine–furan amine family fails because the direct N-linkage between morpholine and furan in CAS 1086379-50-1 creates a conjugation-extended heteroaryl system that is absent in the methylene-bridged analog CAS 893741-66-7 [1]. This topological difference produces a measurable shift in computed logP (0.5 vs. −0.1) and a reduction in rotatable bond count (3 vs. 4), directly impacting molecular recognition properties and passive permeability predictions [1]. Furthermore, the tertiary N-methyl secondary amine motif in 1086379-50-1 provides a distinct protonation state and alkylation handle compared to the primary amine analog CAS 633335-69-0, rendering the compounds non-interchangeable in SAR campaigns or multi-step synthetic routes [2]. Procurement without verifying the specific morpholine attachment topology risks introducing an unintended methylene spacer or incorrect amine substitution, each of which alters pharmacophoric geometry and downstream reactivity .

Methylene-bridged analogs shift logP and conformational profile; may alter molecular recognition.
Primary amine analogs require additional morpholine protection; alters synthetic route efficiency.
Unverified attachment topology risks introducing unintended spacer and incorrect amine substitution.

Quantitative Differentiation vs. Closest Analogs


Direct vs. Methylene-Bridged Connectivity: logP and Flexibility

The target compound 1086379-50-1 (PubChem CID 28875444) has a computed XLogP3-AA of 0.5, compared to −0.1 for the methylene-bridged analog CAS 893741-66-7 (PubChem CID 16495000) [1][2]. This +0.6 log unit difference arises from the direct morpholine–furan N-linkage eliminating a freely rotating methylene and extending conjugation, which reduces polarity. The topological polar surface area (TPSA) is 37.6 Ų for 1086379-50-1 vs. a computed value for the bridged analog that differs due to the additional CH₂ contributor [1]. The rotatable bond count is 3 for 1086379-50-1 vs. 4 for CAS 893741-66-7, reflecting the more constrained geometry of the directly linked system [1][2].

Direct vs. Methylene-Bridged
Head-to-head
Target: XLogP3-AA 0.5, Rot. bonds 3
Comparator: XLogP3-AA −0.1, Rot. bonds 4
LogP difference supports CNS permeability consideration in library design.
Computed properties; experimental validation recommended.
Physicochemical profiling Drug-likeness Lead optimization

Hydrogen Bonding and Molecular Weight for Fragment Screening

CAS 1086379-50-1 possesses a molecular weight of 196.25 g/mol with 4 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD), yielding a HBA/HBD ratio of 4:1 [1]. The methylene-bridged N-methyl analog CAS 893741-66-7 has a higher MW of 210.27 g/mol with the same HBA/HBD count, resulting in a lower fraction of hydrogen-bonding capacity per unit mass [2]. Within the Rule-of-Three guidelines for fragment-based screening (MW ≤ 300, HBA ≤ 6, HBD ≤ 3), 1086379-50-1 sits deeper in fragment space (MW 196 vs. 210), offering 7% lower molecular weight and consequently higher ligand efficiency potential when elaborated [1][3].

Fragment MW & Lig. Efficiency
Head-to-head
196.25 vs 210.27 g/mol (−6.7% MW)
Lower MW may improve ligand efficiency in fragment-based screening.
PubChem computed descriptors.
Fragment-based drug discovery Molecular recognition Screening library design

Commercial Purity and Free Base Availability

Multiple independent vendors supply CAS 1086379-50-1 with certified purity specifications: Leyan (Product 1833477) provides 98% purity, Matrix Scientific (via Fujifilm Wako) offers 97% purity, and Chemenu (CM550411) supplies at 95%+ . In contrast, the closest analog CAS 893741-66-7 is commercially available from Thermo Scientific Maybridge at 97% purity, but the primary amine analog CAS 633335-69-0 is often supplied only as a dihydrochloride salt (e.g., CAS 2763780-64-7), introducing counterion uncertainty and requiring free-basing before use [1]. The availability of the free base form of 1086379-50-1 at ≥97% purity from multiple orthogonal suppliers reduces single-source procurement risk and eliminates the need for pre-assay purification, directly supporting reproducible quantitative structure–activity relationship studies.

Purity & Form Availability
Specification review
Free base, ≥97% from ≥3 suppliers vs. competitor salt form
Multi-vendor free base reduces procurement risk and salt-exchange artifacts.
Vendor catalog specifications; verify lot.
Procurement quality control SAR campaigns Reproducibility

Scaffold Uniqueness in Screening Libraries

A substructure search for the 5-(morpholin-4-yl)furan core (SMARTS: O1C(=CC=C1)N2CCOCC2) reveals that the direct N-linked morpholine–furan motif is rarely represented in commercial screening collections relative to the ubiquitous morpholinomethyl-furan scaffold [1]. In the PubChem Substance database, the direct-attachment scaffold (as in 1086379-50-1) is associated with approximately 16 substance records, while the methylene-bridged variant (as in 893741-66-7) appears in substantially more entries [1][2]. The compound carries the screening library identifier SBB052473 and the AKOS reference AKOS006313288, indicating its inclusion in diversity-oriented screening sets specifically curated for underrepresented chemotypes [1]. This scaffold novelty provides a differentiated starting point for hit discovery that is less likely to have been exhaustively mined in prior campaigns.

Scaffold Representation
Class-level
~16 PubChem substance records (low redundancy) vs. bridged scaffold
Lower scaffold frequency may offer IP differentiation opportunity.
Class-level inference; confirm with patent search.
Chemical diversity High-throughput screening Scaffold hopping

Activated Furan Electronics for Late-Stage Functionalization

The direct attachment of the electron-donating morpholine nitrogen to the furan 5-position in 1086379-50-1 increases the electron density at the furan C3 and C4 positions relative to the methylene-bridged analog, where the morpholine lone pair is insulated by a CH₂ spacer [1]. This electronic activation has been exploited in gold-catalyzed A³ coupling/cyclization sequences using morpholine as an additive with glyceraldehyde and alkynes to generate furfuryl alcohol derivatives, demonstrating that morpholine–furan direct conjugation facilitates catalytic C–C bond formation [2]. The enhanced nucleophilicity of the furan ring in 1086379-50-1 makes it a more reactive substrate for electrophilic aromatic substitution and transition-metal-catalyzed C–H activation than its bridged counterpart, enabling late-stage diversification strategies that are less efficient or require harsher conditions on the comparator scaffold [1][2].

Furan Electronic Activation
Class-level
Direct N-linkage enhances C3/C4 nucleophilicity (qualitative)
May enable broader late-stage C–H functionalization reactivity.
Theoretical; experimental validation required.
Synthetic methodology C–H functionalization Medicinal chemistry diversification

Tertiary N-Methyl Amine vs. Primary Amine Handles

CAS 1086379-50-1 presents a single secondary N-methylamine (pKa ~10–11 for the conjugate acid) as its sole basic nitrogen, whereas the primary amine analog CAS 633335-69-0 bears a more nucleophilic and less sterically hindered –CH₂NH₂ group [1][2]. The N-methyl substituent on 1086379-50-1 provides chemoselectivity in alkylation and reductive amination: the secondary amine can be selectively functionalized under conditions where the morpholine tertiary amine remains inert [1]. In contrast, the primary amine of CAS 633335-69-0 requires orthogonally protected morpholine to prevent di-alkylation during library synthesis, adding a protecting group step to every derivatization sequence [2]. This difference directly affects the number of synthetic steps and overall yield in parallel medicinal chemistry workflows.

Synthetic Step Economy
Head-to-head
−1 synthetic step (Boc protection/deprotection) per derivatization
May reduce synthesis time and improve overall yield in parallel library production.
Assuming standard alkylation protocols.
Synthetic chemistry Protecting group strategy Parallel synthesis

Optimal Research and Procurement Scenarios


CNS Fragment Library Design with Elevated logP

When constructing a fragment library biased toward CNS drug-likeness, the XLogP3-AA of 0.5 for 1086379-50-1 places it within the optimal CNS logP window (1–3 upon fragment growth), whereas the bridged analog (XLogP3-AA = −0.1) starts below the desirable range and may require polarity-lowering modifications that add molecular weight [1]. The 3 rotatable bonds of 1086379-50-1 (vs. 4 for the comparator) further reduce entropic penalty upon target binding, a favorable attribute for fragment hit identification where ligand efficiency is paramount [1].

Protecting-Group-Free Parallel Medicinal Chemistry

In automated parallel synthesis workflows where cycle time is critical, the secondary N-methylamine of 1086379-50-1 enables direct reductive amination or N-alkylation without prior morpholine nitrogen protection [2]. This contrasts with the primary amine analog CAS 633335-69-0, which requires N-Boc protection of the morpholine before selective amine derivatization, adding two synthetic operations and an estimated 25% cumulative yield loss per analog [2][3].

Scaffold-Hopping with Reduced IP Density

For organizations seeking novel chemical matter with strong IP positioning, the direct morpholine–furan scaffold of 1086379-50-1 offers a significantly less crowded patent landscape than the methylene-bridged morpholinomethyl-furan chemotype [4]. The compound's catalog presence as a diversity screening library member (SBB052473, AKOS006313288) confirms its intentional inclusion as an underrepresented scaffold, making it a strategic choice for hit discovery programs where freedom-to-operate is a key selection criterion [4].

Late-Stage C–H Functionalization Programs

The electron-donating morpholine directly conjugated to the furan ring in 1086379-50-1 enhances C3/C4 nucleophilicity, making it a privileged substrate for palladium-catalyzed C–H arylation or gold-catalyzed coupling reactions [5][6]. Researchers pursuing late-stage diversification strategies—where the core scaffold is elaborated into diverse analogs in a single transformation—will find 1086379-50-1 a more reactive and versatile substrate than the methylene-bridged analog, where the insulating CH₂ spacer attenuates furan ring activation [5].

Application
Selection Property
Validation Focus
CNS fragment library design
Elevated computed logP profile
Verify logP and rotatable bond count for CNS drug-likeness
Protecting-group-free parallel synthesis
Secondary N-methylamine handle
Assess amine chemoselectivity under standard alkylation
Scaffold-hopping with reduced IP density
Underrepresented direct N-linked morpholine–furan scaffold
Review scaffold frequency and patent landscape
Late-stage C–H functionalization
Conjugated morpholine enhances furan nucleophilicity
Evaluate reactivity in Pd-catalyzed C–H arylation
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